molecular formula C13H17BF2O3 B6148739 2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 890839-37-9

2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6148739
CAS RN: 890839-37-9
M. Wt: 270.1
InChI Key:
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Description

“3,5-Difluoro-4-methoxyphenylacetic acid” is a chemical compound with the molecular formula C9H8F2O3 . It’s used in research and has a molecular weight of 202.16 .


Synthesis Analysis

The synthesis of a related compound, “2-(3,5-difluoro-4-methoxyphenyl)acetic acid”, involves a reaction with trifluoroacetic anhydride at 20 - 25℃ for 0.25h .


Molecular Structure Analysis

The molecular structure of “3,5-Difluoro-4-methoxyphenylacetic acid” is represented by the InChI code: 1S/C9H8F2O3/c1-14-9-6(10)2-5(3-7(9)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Difluoro-4-methoxyphenylacetic acid” include a boiling point of 85-86℃ .

Scientific Research Applications

Synthesis and Applications in Material Science

The compound has been utilized in the synthesis of novel derivatives with potential applications in material science. For instance, a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized, which are potential intermediates for creating new materials for LCD (Liquid Crystal Display) technology. These derivatives also show promise in the biological domain as potential therapeutics for Neurodegenerative diseases (Das et al., 2015).

Precision Synthesis in Polymer Science

The compound is also instrumental in the precision synthesis of polymers. For example, Suzuki-Miyaura coupling polymerization was used for synthesizing poly(3-hexylthiophene) with a narrow molecular weight distribution and almost perfect head-to-tail regioregularity, indicating its utility in the precise synthesis of polymers for specific applications (Yokozawa et al., 2011).

Crystallography and Computational Chemistry

The compound has been used in crystallography and computational chemistry for understanding molecular structures. Studies involved synthesizing derivatives and analyzing their structures using techniques like X-ray diffraction, FTIR, NMR, and DFT calculations. These studies provide insights into molecular electrostatic potential, frontier molecular orbitals, and other physicochemical properties, proving its significance in computational studies and crystallographic analyses (Huang et al., 2021).

Organic Electronics and Sensor Technology

Furthermore, derivatives of this compound find applications in organic electronics and sensor technology. For instance, a 4-substituted pyrene derivative was synthesized by introducing phenyl boronic ester to the precursor 4-hydroxylpyrene. This compound displayed sensitivity and selectivity for H2O2, making it applicable in detecting H2O2 in living cells. This indicates its potential use in developing novel materials for sensing technologies and organic electronics (Nie et al., 2020).

Safety and Hazards

The safety information for “3,5-Difluoro-4-methoxyphenylacetic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 3,5-difluoro-4-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "3,5-difluoro-4-methoxyphenylboronic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "To a solution of 3,5-difluoro-4-methoxyphenylboronic acid (1.0 equiv) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in anhydrous tetrahydrofuran, add a palladium catalyst (0.1 equiv).", "Heat the reaction mixture at 80°C for 24 hours under an inert atmosphere.", "Cool the reaction mixture to room temperature and filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain the desired product, 2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] }

CAS RN

890839-37-9

Product Name

2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C13H17BF2O3

Molecular Weight

270.1

Purity

95

Origin of Product

United States

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